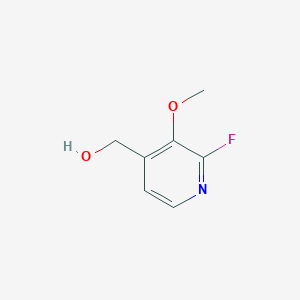

(2-Fluoro-3-methoxypyridin-4-yl)methanol

Description

Contextualization of Fluorinated Pyridine (B92270) Derivatives in Synthetic Chemistry

Fluorinated pyridine derivatives are a class of compounds that have seen a surge in interest within synthetic chemistry. The introduction of a highly electronegative fluorine atom can significantly alter the electron distribution within the pyridine ring, influencing its reactivity and the basicity of the nitrogen atom. This modification can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity of the final molecule to its biological target. scbt.comchemscene.comsigmaaldrich.com These attributes are highly desirable in the development of new therapeutic agents.

The presence of fluorine can also facilitate certain chemical transformations. For instance, a fluorine atom can act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a handle for further molecular elaboration. This reactivity is often exploited in the late-stage functionalization of complex molecules, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Significance of (2-Fluoro-3-methoxypyridin-4-yl)methanol as a Versatile Intermediate

This compound emerges as a particularly versatile intermediate due to the orthogonal reactivity of its functional groups. The fluorinated pyridine core provides the aforementioned benefits of fluorine substitution and a site for potential SNAr reactions. The methoxy (B1213986) group, an electron-donating substituent, can modulate the electronic properties of the ring system.

The primary alcohol (methanol) group at the 4-position is a key feature, offering a readily accessible point for a wide range of chemical modifications. This hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can participate in esterification, etherification, and other coupling reactions. This versatility allows for the facile incorporation of the (2-fluoro-3-methoxypyridin-4-yl) moiety into larger, more complex molecular architectures. The combination of these functionalities in a single, relatively simple molecule makes it a valuable building block for combinatorial chemistry and the synthesis of compound libraries for drug discovery.

Below is a table summarizing the key structural features and their synthetic potential:

| Functional Group | Position | Potential Synthetic Transformations |

| Fluorine | 2 | Nucleophilic Aromatic Substitution (SNAr) |

| Methoxy | 3 | Modulation of ring electronics |

| Methanol (B129727) | 4 | Oxidation, Esterification, Etherification, Coupling Reactions |

Overview of Research Trajectories Involving the Compound

Given its structural attributes, research involving this compound is anticipated to follow several key trajectories, primarily within the field of medicinal chemistry. The scaffold is a prime candidate for the development of novel kinase inhibitors, a significant class of anticancer drugs. googleapis.com The pyridine core is a common feature in many approved kinase inhibitors, and the specific substitution pattern of this compound could offer new binding interactions and improved pharmacokinetic profiles.

Furthermore, the compound could serve as a key intermediate in the synthesis of novel central nervous system (CNS) agents, where fine-tuning lipophilicity and metabolic stability is crucial for crossing the blood-brain barrier. The presence of the fluorine atom is a well-established strategy for achieving these desired properties. aobchem.com

Exploration of its utility in agrochemical research also represents a plausible research direction. Fluorinated heterocyclic compounds have shown significant potential as herbicides, fungicides, and insecticides. The unique combination of functional groups in this compound could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles.

The following table outlines potential research areas for this compound:

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Kinase Inhibitors, CNS Agents | Fluorinated pyridine core is common in pharmaceuticals; functional groups allow for diverse modifications. |

| Agrochemicals | Herbicides, Fungicides, Insecticides | Fluorinated heterocycles are a known class of agrochemicals. |

| Materials Science | Functional Polymers, Organic Electronics | Pyridine-based materials have interesting electronic and optical properties. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO2 |

|---|---|

Molecular Weight |

157.14 g/mol |

IUPAC Name |

(2-fluoro-3-methoxypyridin-4-yl)methanol |

InChI |

InChI=1S/C7H8FNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-3,10H,4H2,1H3 |

InChI Key |

DRYVOSULSRLPSR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CN=C1F)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 3 Methoxypyridin 4 Yl Methanol

Historical Perspectives on Pyridine (B92270) Fluorination Approaches

The introduction of fluorine into aromatic systems, particularly pyridine, has been a long-standing area of interest in medicinal and agrochemical research due to the unique properties imparted by the fluorine atom. scispace.com Historically, direct fluorination of pyridine with elemental fluorine (F₂) was a primary method. However, this approach is often hazardous and lacks selectivity, leading to complex mixtures of products.

A significant advancement came with the development of N-F fluorinating agents. nih.gov In the 1980s, reagents like 1-fluoro-2-pyridone were synthesized and utilized for fluorination under milder conditions. nih.gov A pivotal development was the creation of stable N-fluoropyridinium salts. These reagents, such as N-fluoropyridinium triflate, were generated by reacting pyridine derivatives with dilute F₂ in the presence of a non-nucleophilic anion salt. nih.gov This method provided more stable, solid reagents that were easier to handle and offered better control over the fluorination process.

These early methods laid the groundwork for modern fluorination chemistry, highlighting the challenges of regioselectivity and the need for safer, more practical reagents. The table below summarizes some of these foundational developments.

| Reagent/Method | Description | Historical Significance |

| Elemental Fluorine (F₂) | Direct reaction of fluorine gas with the pyridine substrate. | Early but hazardous and non-selective method. |

| 1-Fluoro-2-pyridone | An early N-F fluorinating agent prepared from 2-(trimethylsiloxy)pyridine and F₂. nih.gov | Represented a move towards safer, more controlled fluorinating agents. |

| N-Fluoropyridinium Salts | Stable, solid reagents formed by reacting pyridines with F₂ and a non-nucleophilic anion. nih.gov | Provided manageable and effective reagents for electrophilic fluorination, paving the way for modern agents like Selectfluor. |

De Novo Synthesis Strategies for the 2-Fluoro-3-methoxypyridine (B573476) Core

De novo synthesis, or the construction of the pyridine ring from acyclic precursors, offers a powerful route to highly substituted pyridines that may be difficult to access through functionalization of the parent heterocycle. chemrxiv.orgresearchgate.net Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses are foundational but can be limited in scope. nih.gov Modern approaches often utilize cycloaddition reactions, such as [4+2] cycloadditions involving 2-azadienes, to build the pyridine skeleton with pre-defined substitution patterns. nih.gov

For a 2-fluoro-3-methoxy substituted core, a de novo strategy would involve assembling the ring using building blocks already containing the fluorine and methoxy (B1213986) precursors. For instance, a Rh(III)-catalyzed C–H functionalization approach has been developed to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, demonstrating a modern one-step method for creating complex fluorinated pyridines. nih.gov

Achieving regioselective fluorination, particularly at the C-2 position adjacent to the nitrogen, is critical. While classical methods often lack precision, modern techniques offer remarkable control. A prominent method involves the direct C-H fluorination of pyridines using silver(II) fluoride (B91410) (AgF₂). psu.eduorgsyn.org This reaction proceeds under mild conditions at ambient temperature and shows exclusive selectivity for fluorination at the position adjacent to the ring nitrogen. psu.edu

Research has shown that for 3-substituted pyridines, including those with alkoxy groups, fluorination with AgF₂ occurs with high selectivity to form the 2-fluoro-3-substituted product. acs.org This makes it a highly relevant technique for synthesizing the 2-fluoro-3-methoxypyridine core from a 3-methoxypyridine (B1141550) precursor. The reaction is tolerant of a wide array of functional groups, although it is not compatible with unprotected amines, alcohols, or carboxylic acids. acs.org

The methoxy group can be introduced onto the pyridine ring through several methods, most commonly via nucleophilic aromatic substitution (SNAr). In this reaction, a good leaving group on the pyridine ring, such as a halogen (e.g., chlorine) or a nitro group, is displaced by a methoxide (B1231860) nucleophile.

A standard and commercially relevant method is the reaction of a 2-chloropyridine (B119429) derivative with sodium methoxide (NaOMe) in methanol (B129727). researchgate.net This reaction proceeds efficiently to yield the corresponding 2-methoxypyridine. researchgate.netgoogle.com The synthesis could therefore start from a precursor like 2-chloro-3-fluoropyridine (B99640) or 2,3-dichloropyridine, where the more activated 2-position chlorine is selectively replaced by a methoxy group. The electron-withdrawing nature of the pyridine nitrogen and the additional fluorine atom activates the ring towards nucleophilic attack, facilitating this substitution. scispace.comebyu.edu.tr

| Reaction Type | Precursor Example | Reagents | Product |

| Nucleophilic Aromatic Substitution | 2,3-Dichloropyridine | Sodium Methoxide (NaOMe), Methanol (MeOH) | 3-Chloro-2-methoxypyridine |

| Nucleophilic Aromatic Substitution | Methyl 3-nitropyridine-4-carboxylate | Cesium Fluoride (CsF), DMSO | Methyl 3-fluoropyridine-4-carboxylate nih.gov |

Functionalization of the Pyridine Ring at the C-4 Position

Functionalizing the C-4 position of a pyridine ring presents a significant synthetic challenge due to the electronic influence of the nitrogen atom, which typically directs reactivity towards the C-2 and C-6 positions. researchgate.net Overcoming this inherent regioselectivity requires specialized strategies. One powerful approach is direct C-4 metalation. While organolithium reagents often lead to addition at C-2, the use of n-butylsodium has been shown to effectively deprotonate pyridine at the C-4 position. nih.govnih.gov The resulting 4-sodiopyridine can then be trapped with various electrophiles.

Another strategy involves the use of blocking groups. A maleate-derived blocking group can be installed on the pyridine nitrogen, which then directs Minisci-type radical alkylation exclusively to the C-4 position. chemrxiv.org

Introducing a hydroxymethyl (-CH₂OH) group at the C-4 position can be accomplished through a two-step sequence: formylation followed by reduction.

Formylation : The C-4 position can be formylated by first generating a C-4 organometallic species (via metalation as described above) and then reacting it with a formylating agent like N,N-dimethylformamide (DMF). More recently, site-switchable methods for the C-H formylation of pyridines have been developed, allowing for selective introduction of a formyl group at the para-position. chinesechemsoc.orgchinesechemsoc.org

Reduction : The resulting 4-formylpyridine (an aldehyde) is then readily reduced to the corresponding primary alcohol, (pyridin-4-yl)methanol. This reduction is a standard transformation and can be achieved with high efficiency using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. A patent for the synthesis of 3-fluoropyridine-2-methanol describes a similar reduction of an ester to an alcohol using sodium borohydride. google.com

An alternative, one-step approach is reductive hydroxymethylation. While some methods target the C-3 position, specific protocols have been developed for C-4 functionalization. rsc.org For example, para-hydroxymethylation of pyridines has been achieved via oxazino pyridine intermediates, which react with reagents like PIFA in methanol to yield the C-4 hydroxymethylated product. chinesechemsoc.org

The strategies used for C-4 functionalization can be adapted to introduce a variety of other groups, leading to analogues of the target methanol compound. These methods underscore the versatility of C-4 functionalization chemistry.

C-4 Alkylation and Arylation : Using the C-4 metalation protocols, reaction with alkyl halides or a Negishi cross-coupling after transmetalation with zinc chloride allows for the introduction of various alkyl and aryl groups at the C-4 position. nih.govnih.gov Furthermore, radical-based Minisci reactions, often facilitated by a blocking group strategy, provide a powerful method for C-4 alkylation using carboxylic acids as the alkyl source. chemrxiv.orgrsc.org

C-4 Carboxylation : The introduction of a carboxylic acid group at the C-4 position can be achieved, for example, by reacting a C-4 phosphonium (B103445) salt with carbon dioxide in a copper-catalyzed reaction. This creates isonicotinic acid derivatives, which are themselves valuable synthetic intermediates.

These alternative routes provide access to a wide range of C-4 substituted 2-fluoro-3-methoxypyridines, demonstrating the broad applicability of these synthetic methodologies.

Optimization of Reaction Conditions and Yields

The synthesis of (2-Fluoro-3-methoxypyridin-4-yl)methanol can be envisioned through a multi-step pathway, commencing from a suitably substituted pyridine precursor such as 2-fluoro-3-methoxy-4-methylpyridine. The optimization of each synthetic step is crucial for maximizing the yield and purity of the final product.

A plausible synthetic route involves the oxidation of the methyl group at the 4-position to a carboxylic acid, followed by reduction to the corresponding alcohol. The initial oxidation of 2-fluoro-3-methoxy-4-methylpyridine to 2-fluoro-3-methoxypyridine-4-carboxylic acid can be achieved using various oxidizing agents. The choice of oxidant, reaction temperature, and solvent significantly impacts the reaction's efficiency. For instance, potassium permanganate (B83412) (KMnO4) in a neutral or slightly alkaline aqueous solution is a powerful oxidizing agent for this transformation. Optimization would involve a systematic study of the molar ratio of KMnO4 to the substrate, the reaction temperature, and the reaction time to minimize over-oxidation and side-product formation.

Alternatively, catalytic oxidation methods using transition metal catalysts and a co-oxidant like oxygen or hydrogen peroxide can offer a more controlled and selective oxidation. ijcce.ac.ir Vanadium-based catalysts, for example, have been employed for the gas-phase oxidation of 4-methylpyridine. ijcce.ac.ir The optimization of such a catalytic process would focus on catalyst loading, reaction temperature, pressure, and the flow rate of reactants to achieve high conversion and selectivity towards the desired carboxylic acid.

The subsequent reduction of the 2-fluoro-3-methoxypyridine-4-carboxylic acid to this compound is another critical step. A common method is the conversion of the carboxylic acid to its corresponding ester, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Optimization of the esterification step would involve selecting an appropriate alcohol and acid catalyst, and controlling the temperature to drive the reaction to completion. For the reduction step, key parameters to optimize include the choice of reducing agent, the solvent (typically an ether like THF or diethyl ether for LiAlH4), the reaction temperature (often starting at low temperatures and gradually warming to room temperature), and the stoichiometry of the reducing agent to ensure complete conversion without excessive use of the hazardous reagent. A patent for the preparation of 4-pyridinemethanol (B147518) describes the use of sodium borohydride and lithium chloride in tetrahydrofuran (B95107) for the reduction of a pyridine-4-carboxylate ester, with the reaction being heated to reflux for 6-8 hours. google.com

Direct reduction of the carboxylic acid is also possible using stronger reducing agents like borane-tetrahydrofuran (B86392) complex (BMS). The optimization of this direct reduction would involve controlling the addition rate of the BMS reagent and the reaction temperature to manage the exothermic nature of the reaction and prevent side reactions. A recent development for the controlled reduction of carboxylic acids to aldehydes using pinacolborane, activated by a triflylpyridinium reagent, could also be adapted and optimized for the synthesis of the intermediate aldehyde, which can then be readily reduced to the alcohol. nih.gov

Below is a hypothetical optimization table for the reduction of a pyridine-4-carboxylic acid ester based on common laboratory practices.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaBH4/LiCl | THF | 65 | 8 | 85 |

| 2 | LiAlH4 | THF | 0 to 25 | 4 | 90 |

| 3 | BMS | THF | 0 to 25 | 6 | 88 |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through various strategies, including the use of greener solvents, catalysts, and alternative energy sources, as well as minimizing waste. ijarsct.co.in

Solvent Selection: Traditional organic solvents often used in pyridine functionalization can be volatile, toxic, and flammable. biosynce.com Replacing these with more environmentally benign alternatives is a key aspect of green chemistry. For the oxidation and reduction steps, the use of water as a solvent, where feasible, is highly desirable. Supercritical fluids, such as supercritical carbon dioxide, can also be explored as a green solvent alternative.

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. In the oxidation step, employing a recyclable solid-supported catalyst instead of stoichiometric amounts of oxidizing agents like KMnO4 would significantly reduce waste. Similarly, for the reduction of the carboxylic acid or ester, catalytic hydrogenation using a heterogeneous catalyst (e.g., palladium on carbon) would be a greener alternative to metal hydrides, as the only byproduct is water.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a green technique that can accelerate reaction rates, improve yields, and reduce the formation of byproducts. ijarsct.co.innih.gov Applying microwave irradiation to the esterification or even a one-pot oxidation-reduction sequence could lead to a more efficient and sustainable process.

Biocatalysis: A particularly green approach for the final reduction step would be the use of biocatalysts. nih.gov Ketoreductase enzymes can reduce a ketone precursor to the desired alcohol with high enantioselectivity under mild aqueous conditions. researchgate.netnih.gov This would require the synthesis of the corresponding ketone, 2-fluoro-3-methoxy-4-acetylpyridine, which could then be subjected to biocatalytic reduction. This approach aligns well with green chemistry principles by utilizing renewable catalysts and operating under environmentally friendly conditions. nih.gov

Scalable Synthesis Protocols for Research and Industrial Applications

The transition of a synthetic route from laboratory-scale research to industrial application requires the development of scalable, robust, and cost-effective protocols. For the synthesis of this compound, several factors must be considered for scalability.

Process Safety and Hazard Management: The use of hazardous reagents such as strong oxidizing agents and metal hydrides poses significant safety challenges on a large scale. A thorough risk assessment and the implementation of appropriate safety measures are paramount. The exothermic nature of these reactions requires careful control of temperature and addition rates, which can be managed through specialized reactor design and cooling systems.

Continuous Flow Chemistry: A significant advancement in scalable synthesis is the use of continuous flow reactors. sci-hub.seresearchgate.net Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and the potential for straightforward automation and process control. beilstein-journals.orgacs.org The oxidation and reduction steps in the synthesis of this compound could be adapted to a continuous flow setup. For instance, a packed-bed reactor containing a solid-supported oxidizing agent or a hydrogenation catalyst could be employed for a continuous and scalable process. organic-chemistry.org A recent study demonstrated a rapid and scalable synthesis of aldehydes from carboxylic acids via a continuous flow process, a technique that could be highly relevant for this synthesis. nih.gov

Purification and Isolation: On a large scale, purification methods such as chromatography are often less practical and generate significant waste. Therefore, developing a process that yields a product of high purity directly from the reaction or requires only simple crystallization or distillation for purification is highly desirable. The choice of solvents and reagents should be made with the ease of product isolation and purification in mind.

The following table outlines a comparison of batch versus flow chemistry for the potential large-scale synthesis of this compound.

| Feature | Batch Synthesis | Flow Synthesis |

| Scalability | Challenging due to heat transfer and safety concerns. | More straightforward by extending operation time or using parallel reactors. |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer with small reaction volumes. sci-hub.se |

| Heat & Mass Transfer | Often limited, leading to potential hotspots and side reactions. | Excellent control over temperature and mixing. |

| Process Control | More complex to automate and monitor. | Easily automated for consistent product quality. |

| Throughput | Limited by reactor size. | High throughput can be achieved with continuous operation. |

Chemical Reactivity and Transformation Pathways of 2 Fluoro 3 Methoxypyridin 4 Yl Methanol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group is a versatile functional handle that can undergo a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions

The primary alcohol moiety of (2-Fluoro-3-methoxypyridin-4-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents would be expected to yield the aldehyde, while stronger oxidants would likely lead to the carboxylic acid.

Table 1: Plausible Oxidation Reactions of this compound

| Product | Potential Oxidizing Agent(s) |

| 2-Fluoro-3-methoxypyridine-4-carbaldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) |

| 2-Fluoro-3-methoxypyridine-4-carboxylic acid | Potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4) |

Esterification and Etherification Reactions

The hydroxyl group can readily participate in esterification reactions with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base.

Nucleophilic Substitution Reactions at the Hydroxymethyl Group

The hydroxyl group of the hydroxymethyl moiety can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This transformation would allow for the introduction of a variety of nucleophiles at the 4-position's methyl group, expanding the synthetic utility of the parent compound.

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing it to participate in reactions such as N-oxidation and quaternization.

N-Oxidation Studies

Treatment of pyridines with oxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide typically leads to the formation of the corresponding N-oxide. This transformation can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

Quaternization Reactions

The pyridine nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. The rate and feasibility of this reaction would be influenced by the electronic nature of the substituents on the pyridine ring and the steric hindrance around the nitrogen atom. The electron-withdrawing nature of the fluorine atom might decrease the nucleophilicity of the nitrogen, potentially requiring more forcing conditions for quaternization to occur.

Table 2: Potential Reactions at the Pyridine Nitrogen of this compound

| Reaction Type | Reagent(s) | Product |

| N-Oxidation | m-CPBA or H2O2 | This compound N-oxide |

| Quaternization | Alkyl halide (e.g., CH3I) | 1-Alkyl-4-(hydroxymethyl)-2-fluoro-3-methoxypyridin-1-ium halide |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. This deactivation is most pronounced at the C2, C4, and C6 positions. In this compound, the substituents further modulate this reactivity.

Fluorine (C2): The fluorine atom is a strongly deactivating group due to its high electronegativity (inductive effect), despite its weak π-donating ability (resonance effect).

Methoxy (B1213986) group (C3): The methoxy group is an activating group, directing electrophiles to the ortho (C2, C4) and para (C6) positions through its strong resonance effect.

Hydroxymethyl group (C4): This group is weakly deactivating and acts as a meta-director.

Pyridine Nitrogen: Strongly deactivates the ortho (C2, C6) and para (C4) positions.

Considering these competing effects, the pyridine ring in this compound is significantly deactivated towards electrophilic attack. The C4 position is blocked. The C2 position is occupied by fluorine and strongly deactivated by the adjacent nitrogen. The C5 position is meta to the activating methoxy group and ortho to the deactivating hydroxymethyl group. The C6 position is para to the activating methoxy group but also ortho to the deactivating ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

The C2 position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), a characteristic reactivity pattern for halopyridines. The fluorine atom in this compound is an excellent leaving group for SNAr, often displaying higher reactivity than its chloro or bromo counterparts. acs.orgnih.govresearchgate.net This enhanced reactivity is due to fluorine's high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. The electron-withdrawing pyridine nitrogen atom at the ortho position further activates the C2 position for attack.

A wide array of nucleophiles can displace the fluoride (B91410) under relatively mild conditions. acs.org This reaction provides a versatile pathway for introducing diverse functionalities at the C2 position.

O-Nucleophiles: Alkoxides and phenoxides (e.g., sodium methoxide (B1231860), sodium phenoxide) readily react to form 2-alkoxy or 2-aryloxypyridine derivatives.

N-Nucleophiles: Primary and secondary amines, as well as N-heterocycles, can be used to synthesize 2-aminopyridine (B139424) derivatives. These reactions are often carried out in the presence of a base.

S-Nucleophiles: Thiolates (e.g., sodium thiophenoxide) react efficiently to yield 2-thioether pyridines.

The reaction conditions are generally milder than those required for other halopyridines, which is advantageous for complex molecules with sensitive functional groups. nih.gov The methoxy and hydroxymethyl groups on the target molecule are expected to be stable under typical SNAr conditions.

| Nucleophile | Reagent Example | Typical Conditions | Product Type | Reference Example System |

|---|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | MeOH, 65 °C | 2-Methoxypyridine derivative | 2-Fluoro-3-benzyloxypyridine nih.gov |

| Phenoxide | Phenol / K₂CO₃ | DMF, 100 °C | 2-Phenoxypyridine derivative | 2-Fluoropyridine (B1216828) nih.gov |

| Primary Amine | Benzylamine | DMSO, 130 °C | 2-(Benzylamino)pyridine derivative | 2-Fluoropyridine nih.gov |

| Secondary Amine | Morpholine | DMSO, 130 °C | 2-Morpholinopyridine derivative | 2-Fluoro-3-benzyloxypyridine nih.gov |

| Thiolate | Sodium Thiophenoxide (NaSPh) | DMF, 25 °C | 2-(Phenylthio)pyridine derivative | 2-Fluoropyridine nih.gov |

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. However, their application using aryl fluorides as substrates is challenging due to the high strength of the C-F bond. Consequently, direct cross-coupling at the fluoro position of this compound is not typically feasible under standard conditions. These reactions generally require more reactive leaving groups like bromide, iodide, or triflate.

For this compound to be a viable substrate for these transformations, a preliminary functionalization step to introduce a suitable leaving group at another position (e.g., C5 or C6) would be necessary. The fluorine at C2 would likely remain intact during these subsequent coupling reactions, as demonstrated in the Sonogashira coupling of bromo-fluoropyridines. soton.ac.ukresearchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide or triflate. Direct coupling of the C-F bond in the title compound would require specialized, highly active catalyst systems designed for C-F activation, which are not standard. A more practical approach would involve, for example, selective bromination at the C6 position followed by a standard palladium-catalyzed Suzuki-Miyaura coupling with an arylboronic acid.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Similar to the Suzuki reaction, the C-F bond is generally inert. Research on related 3-fluoropyridine (B146971) systems shows that Sonogashira couplings are performed at bromo-substituted positions while the fluoro-substituent is preserved. soton.ac.ukresearchgate.netresearchgate.net Therefore, to engage this compound in this reaction, it would first need to be halogenated (e.g., iodinated or brominated) at an available ring position.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a key method for forming C-N bonds by coupling amines with aryl halides or triflates. wikipedia.orglibretexts.org The direct amination of the C-F bond is challenging and not a standard transformation. A typical synthetic route would involve converting the target molecule into a more reactive halide (e.g., 6-bromo-(2-fluoro-3-methoxypyridin-4-yl)methanol) before performing the Buchwald-Hartwig amination.

| Coupling Reaction | Required Substrate Modification | Hypothetical Reaction Scheme | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Halogenation (e.g., at C6) | 6-Bromo-derivative + Ar-B(OH)₂ → | 6-Aryl-2-fluoro-3-methoxypyridine derivative |

| Sonogashira | Halogenation (e.g., at C6) | 6-Bromo-derivative + Terminal Alkyne → | 6-Alkynyl-2-fluoro-3-methoxypyridine derivative |

| Buchwald-Hartwig | Halogenation (e.g., at C6) | 6-Bromo-derivative + R₂NH → | 6-Amino-2-fluoro-3-methoxypyridine derivative |

Ring-Opening and Rearrangement Reactions of the Pyridine Nucleus

The pyridine ring is a robust aromatic system characterized by significant resonance stabilization energy. As a result, the pyridine nucleus of this compound is highly stable and resistant to ring-opening or rearrangement reactions under typical synthetic conditions.

Such transformations are rare for simple pyridines and generally require extreme conditions such as high temperatures, photochemical irradiation, or the presence of specific activating groups that weaken the aromatic system. nih.gov For example, certain N-oxides or N-ylides of pyridine can undergo photochemical rearrangement, and highly strained fused-ring systems may be susceptible to ring cleavage. However, for a substituted pyridine like this compound, the aromatic core is expected to remain intact during most chemical manipulations, particularly those targeting the functional groups attached to it. No literature precedence suggests that this specific substitution pattern would predispose the molecule to ring-opening or rearrangement pathways under normal laboratory conditions.

Derivatization Strategies and Applications of 2 Fluoro 3 Methoxypyridin 4 Yl Methanol in Organic Synthesis

Synthesis of Advanced Pyridine (B92270) Scaffolds

The primary alcohol functionality of (2-Fluoro-3-methoxypyridin-4-yl)methanol is a key handle for derivatization. It can be readily transformed into other functional groups, which serve as connection points for building more elaborate pyridine-based structures. A principal transformation is the oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid. These transformations open the door to a vast number of subsequent carbon-carbon and carbon-heteroatom bond-forming reactions.

For example, the resulting 4-formylpyridine derivative can undergo Wittig reactions, aldol (B89426) condensations, Grignard additions, and reductive aminations, allowing for the introduction of a diverse range of substituents at the 4-position. The 2-fluoro and 3-methoxy groups modulate the reactivity of these transformations and provide further sites for modification, enabling the synthesis of highly decorated and advanced pyridine scaffolds.

Table 1: Illustrative Derivatizations of the 4-Hydroxymethyl Group This table is based on common transformations for pyridylmethanols and is for illustrative purposes.

| Reagent/Condition | Resulting Functional Group at 4-Position | Subsequent Reaction Type |

|---|---|---|

| Manganese Dioxide (MnO₂) | Aldehyde (-CHO) | Wittig, Reductive Amination |

| Dess-Martin Periodinane (DMP) | Aldehyde (-CHO) | Aldol Condensation, Grignard Addition |

| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid (-COOH) | Amide Coupling, Esterification |

Role as a Precursor in Heterocyclic Chemistry

This compound is a valuable precursor for the synthesis of fused heterocyclic ring systems, which are common motifs in biologically active molecules. ias.ac.in The strategic manipulation of its multiple functional groups can facilitate intramolecular cyclization reactions to form bicyclic structures.

A common strategy involves the conversion of the hydroxymethyl group into an electrophilic center, often by transforming it into a halomethyl or sulfonyloxymethyl group. This is followed by a nucleophilic attack from a group installed at either the 3-position (after demethylation of the methoxy (B1213986) group) or the 5-position of the pyridine ring. For instance, demethylation of the 3-methoxy group to a hydroxyl, followed by conversion of the 4-hydroxymethyl to a 4-chloromethyl group, could set the stage for an intramolecular Williamson ether synthesis, yielding a furo[3,2-c]pyridine (B1313802) scaffold. Such strategies are central to building the core structures of many complex natural products and medicinal compounds. airo.co.in

Development of Functionalized Pyridine Ligands and Catalysts

The nitrogen atom of the pyridine ring in this compound and its derivatives can coordinate with metal ions, making this scaffold an excellent platform for developing specialized ligands for catalysis. tcu.edu The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be precisely tuned by the substituents on the pyridine ring.

The 2-fluoro group acts as an electron-withdrawing group, which decreases the electron density on the pyridine nitrogen, affecting its coordination properties. The 3-methoxy group, being electron-donating, counteracts this effect to some extent. nih.gov This electronic balance can be further modified through derivatization. For example, the hydroxymethyl group can be converted into phosphine, amine, or oxazoline (B21484) moieties, creating powerful bidentate or terdentate ligands. wur.nl These tailored ligands are instrumental in advancing fields like asymmetric catalysis and cross-coupling reactions.

Incorporation into Complex Molecular Architectures

The versatility of this compound allows for its seamless integration into the synthesis of large and complex molecules through various strategic approaches.

Multi-Step Synthesis Pathways

In lengthy, multi-step syntheses, the orthogonal reactivity of the functional groups on this compound is a significant advantage. researchgate.net The hydroxymethyl group can be protected (e.g., as a silyl (B83357) ether) while chemical modifications, such as nucleophilic aromatic substitution at the 2-position, are performed. youtube.com Subsequently, the protecting group can be removed to allow for further reactions at the 4-position. This selective manipulation is crucial for the efficient construction of complex target molecules, minimizing side reactions and maximizing yield.

Convergent and Divergent Synthesis Approaches

Conversely, in a divergent synthesis , the compound serves as a common starting point from which a library of analogues is generated. For example, the 4-hydroxymethyl group can be oxidized to an aldehyde. This aldehyde can then be reacted with a wide variety of different nucleophiles (e.g., Grignard reagents, organolithiums) to produce a diverse set of secondary alcohols, all sharing the same core pyridine structure. This approach is highly valuable in medicinal chemistry for the rapid exploration of structure-activity relationships.

Studies on Structure-Reactivity Relationships in Derived Compounds

The systematic derivatization of this compound provides an excellent opportunity to study structure-reactivity relationships (SAR). The electronic nature of the pyridine ring is heavily influenced by its substituents, which in turn dictates its reactivity. nih.gov

The 2-fluoro substituent is a moderately electron-withdrawing group, which activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. The 3-methoxy group is electron-donating through resonance, which can partially offset the effect of the fluorine atom and influence the regioselectivity of electrophilic substitution reactions, should the ring be sufficiently activated. By replacing the fluorine atom via nucleophilic aromatic substitution with various other groups (e.g., amines, alkoxides), the electronic and steric properties of the pyridine ring can be systematically altered. Studying the impact of these changes on reaction rates or biological activity provides fundamental insights for rational drug design and catalyst development. nih.govnih.gov

Table 2: Relative Electronic Effects of Substituents on a Pyridine Ring This table illustrates general electronic effects that influence reactivity.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| Fluoro (-F) | 2 | -I (Withdrawing) | +M (Donating, weak) | Withdrawing |

| Methoxy (-OCH₃) | 3 | -I (Withdrawing) | +M (Donating, strong) | Donating |

| Hydroxymethyl (-CH₂OH) | 4 | -I (Withdrawing, weak) | None | Weakly Withdrawing |

| Nitro (-NO₂) | 2 or 4 | -I (Withdrawing) | -M (Withdrawing) | Strongly Withdrawing |

Insufficient Data for Comprehensive Analysis of this compound in Combinatorial Chemistry

Combinatorial chemistry is a powerful technique in drug discovery and materials science that involves the systematic and repetitive covalent linking of various "building blocks" to create a large array of structurally diverse molecules, known as a chemical library. These libraries are then screened for desired properties. The success of this approach heavily relies on the availability of versatile and well-characterized starting materials or scaffolds that can be readily modified through a variety of chemical reactions.

Despite the potential utility of substituted pyridines as core structures in medicinal chemistry, the specific compound of interest, this compound, does not appear to be a commonly cited building block in the context of combinatorial library synthesis. Searches for its derivatization in high-throughput synthetic formats did not yield specific reaction protocols, tables of building blocks used for its modification, or examples of resulting library structures.

For a compound to be effectively utilized in a combinatorial library, several factors are typically considered, including:

Availability of multiple reaction sites: The scaffold should possess functional groups that allow for diverse chemical transformations.

Robustness of the core structure: The central scaffold must be stable to a variety of reaction conditions.

"Traceless" linking and cleavage strategies: For solid-phase synthesis, methods for attaching the scaffold to a resin and subsequently cleaving the final products are necessary.

Without specific research data on this compound, any discussion of its derivatization strategies, potential for library diversification, or specific applications in combinatorial chemistry would be purely speculative. The generation of data tables or detailed research findings, as requested, is not possible based on the current body of scientific literature.

Further research and publication in this specific area would be required to fully understand the potential of this compound as a valuable component in the design and synthesis of novel combinatorial libraries.

Advanced Spectroscopic and Structural Characterization Methodologies

Elucidation of Molecular Conformation via Advanced NMR Techniques (e.g., NOESY, COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules in solution. While standard 1D ¹H and ¹³C NMR spectra confirm the basic carbon-hydrogen framework, 2D NMR techniques are essential for unambiguously assigning signals and understanding through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-4 bonds). For (2-Fluoro-3-methoxypyridin-4-yl)methanol, COSY would be instrumental in confirming the connectivity of the protons on the pyridine (B92270) ring and the methylene (B1212753) group. A cross-peak between the methylene protons and the hydroxyl proton would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of the ¹³C signals for the pyridine ring carbons and the methylene carbon by correlating them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's conformation and the relative orientation of its substituents. For instance, a NOESY experiment could reveal spatial proximity between the methoxy (B1213986) group's protons and the proton at position 2 of the pyridine ring, as well as between the methylene protons and the proton at position 5.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are estimated values based on analogous structures and are not experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | 7.9 - 8.2 | 140 - 145 |

| H-6 | 6.9 - 7.2 | 115 - 120 |

| -CH₂OH | 4.6 - 4.9 | 60 - 65 |

| -OCH₃ | 3.9 - 4.2 | 55 - 60 |

| -OH | Variable | - |

| C-2 (C-F) | - | 158 - 162 (d, ¹JCF ≈ 240 Hz) |

| C-3 (C-OCH₃) | - | 145 - 150 |

| C-4 (C-CH₂OH) | - | 150 - 155 |

Vibrational Spectroscopy for Bond Analysis (FT-IR, Raman Spectroscopy)

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds and is excellent for identifying functional groups. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methoxy group, C=C and C=N stretching vibrations of the pyridine ring, and the C-F and C-O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR, as it is more sensitive to non-polar bonds and symmetric vibrations. The symmetric breathing modes of the pyridine ring are often strong in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound (Note: These are typical frequency ranges and not specific experimental data.)

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | FT-IR | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | FT-IR, Raman | 3000 - 3100 |

| C-H stretch (aliphatic) | FT-IR, Raman | 2850 - 3000 |

| C=C, C=N stretch (ring) | FT-IR, Raman | 1400 - 1600 |

| C-F stretch | FT-IR | 1000 - 1350 |

| C-O stretch (alcohol) | FT-IR | 1000 - 1260 |

| C-O stretch (ether) | FT-IR | 1000 - 1300 |

High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. In the context of synthesizing this compound, HRMS is invaluable for confirming the identity of the product and any intermediates or byproducts. By analyzing the masses of species present in a reaction mixture, potential mechanistic pathways can be supported or refuted. nih.govnih.govresearchgate.net Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation and analyzing the resulting daughter ions, providing clues to the molecule's connectivity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.goviucr.orgnih.gov If a suitable single crystal of this compound can be grown, this technique would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the molecule in the solid state.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the hydroxyl group.

While no crystal structure for this compound is currently available, analysis of related structures, such as (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, reveals the importance of hydrogen bonding and other intermolecular forces in dictating the supramolecular architecture. nih.goviucr.orgnih.gov

Table 3: Illustrative Crystallographic Parameters for a Hypothetical Pyridine Methanol (B129727) Derivative (Note: This table is for illustrative purposes only.)

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845.0 |

| Z | 4 |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment of Chiral Derivatives

This compound itself is not chiral. However, if it were used as a precursor to synthesize chiral derivatives, for example, through esterification with a chiral acid, chiroptical spectroscopy would be essential for assessing the enantiomeric purity of the resulting products. Techniques such as Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. rsc.orgnih.govacs.org This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine the enantiomeric excess of a sample. The preparation of enantiomerically pure hydroxyalkyl-pyridine derivatives is a known synthetic challenge where chiroptical methods are indispensable. rsc.org

Computational and Theoretical Investigations of 2 Fluoro 3 Methoxypyridin 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For (2-Fluoro-3-methoxypyridin-4-yl)methanol, these calculations would reveal the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting its chemical behavior.

The electronic structure of pyridine (B92270) derivatives is significantly influenced by substituents. The electronegative nitrogen atom in the pyridine ring, combined with a fluorine atom, tends to draw electron density, making the carbon framework electron-deficient. imperial.ac.ukresearchgate.net Conversely, the methoxy (B1213986) and hydroxymethyl groups are electron-donating, creating a nuanced electronic balance within the molecule.

A key aspect of electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net For substituted pyridines, these values are sensitive to the nature and position of the functional groups. acs.orgnih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and based on typical ranges for similar aromatic heterocyclic compounds.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a powerful computational method for predicting the reactivity and selectivity of chemical reactions. For this compound, DFT calculations can identify the most likely sites for electrophilic and nucleophilic attack, as well as predict the stability of potential reaction intermediates.

The reactivity of the pyridine ring is complex; it can undergo electrophilic substitution, although it is less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org It is more susceptible to nucleophilic substitution, particularly at the 2 and 4 positions. wikipedia.org The presence of activating (methoxy, hydroxymethyl) and deactivating (fluoro) groups on the ring further modulates this reactivity. canterbury.ac.nz

DFT-based reactivity descriptors, such as the Fukui function and local softness, can be calculated to pinpoint the most reactive sites within the molecule. nih.gov These calculations would likely indicate that the carbon atoms of the pyridine ring are the most susceptible to nucleophilic attack, while the nitrogen atom and the oxygen atoms of the substituents would be the primary sites for electrophilic interaction.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time. For a flexible molecule like this compound, which has rotatable bonds in its methoxy and hydroxymethyl substituents, MD simulations can reveal the preferred spatial arrangements of these groups.

The conformation of a molecule can significantly impact its biological activity and physical properties. Studies on fluorinated piperidines, a related class of compounds, have shown that the orientation of the fluorine atom can be influenced by various factors including hyperconjugation and solvent effects. nih.govresearchgate.net Similarly, the orientation of the methoxy and hydroxymethyl groups in this compound would be influenced by intramolecular hydrogen bonding and steric interactions. MD simulations can quantify the relative energies of different conformers and the barriers to their interconversion. nih.govucl.ac.uk

Table 2: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Dihedral Angle (°C-C-O-H) | Relative Energy (kcal/mol) |

| 1 | 60 | 0.0 |

| 2 | 180 | 1.5 |

| 3 | -60 | 0.2 |

Note: These values are for illustrative purposes to demonstrate the type of data obtained from conformational analysis.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

For this compound, theoretical calculations of NMR chemical shifts (¹H, ¹³C, and ¹⁹F) can aid in the structural elucidation of the compound and its derivatives. nih.gov The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. nih.gov

Similarly, the vibrational frequencies in an IR spectrum can be computed to help assign experimental peaks to specific molecular motions. nih.gov The calculated UV-Vis spectrum can provide information about the electronic transitions within the molecule, with methods like Time-Dependent DFT (TD-DFT) being commonly employed for this purpose. researchgate.netnih.govyoutube.com

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. fiu.eduresearchgate.netchemrxiv.org For reactions involving this compound, computational chemistry can be used to map out the potential energy surface for various transformations.

For instance, the oxidation of the pyridine nitrogen or the substitution reactions at the aromatic ring can be modeled. ucl.ac.uk By calculating the energies of reactants, products, intermediates, and transition states, the activation energy for each step can be determined, providing a quantitative measure of the reaction's feasibility. nih.gov This information is crucial for optimizing reaction conditions and predicting the formation of different products.

Structure-Property Relationship Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govnih.govchemrevlett.comnih.govchemrevlett.comresearchgate.net For a class of compounds including this compound, QSAR models could be developed to predict their efficacy as potential therapeutic agents. nih.govresearchgate.net

These models are built by calculating a variety of molecular descriptors (e.g., electronic, steric, and lipophilic properties) and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity. researchgate.netacs.org Such studies can guide the design of new derivatives of this compound with improved properties. nih.govresearchgate.net

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Catalytic Systems

The efficient synthesis of polysubstituted pyridines is a subject of intense research. For a molecule like (2-Fluoro-3-methoxypyridin-4-yl)methanol, future research will likely focus on developing more efficient, sustainable, and selective synthetic methodologies beyond classical approaches. Modern catalytic systems offer a pathway to achieve this, moving away from harsh conditions or multi-step sequences that may be required for initial functionalization.

Recent advancements in C-H bond functionalization represent a particularly promising avenue. For instance, methods for the direct C-H fluorination of pyridine (B92270) rings using reagents like silver(II) fluoride (B91410) (AgF₂) have been shown to be highly selective for the position adjacent to the nitrogen atom. nih.govacs.org Applying such a "late-stage fluorination" strategy to a pre-functionalized 3-methoxy-4-pyridinemethanol precursor could provide a direct and efficient route. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine (B119429), highlighting the synthetic advantages of fluorine substitution. nih.govacs.org

Furthermore, transition-metal-catalyzed cross-coupling and ring-forming reactions are emerging as powerful tools. Rhodium(III)-catalyzed C-H functionalization has been successfully used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govresearchgate.net Similarly, photoredox-mediated coupling reactions offer a mild and efficient way to construct the 3-fluoropyridine (B146971) core from readily available ketone components. acs.org The adaptation of these catalytic cycles to accommodate the specific substitution pattern of this compound could lead to novel and more atom-economical synthetic pathways.

| Catalytic System | Reaction Type | Precursors | Potential Application |

| Rh(III) / Metal Acetate | C-H Functionalization / Cyclization | α-fluoro-α,β-unsaturated oximes and alkynes | Building the fluoropyridine core from acyclic precursors. nih.gov |

| fac-Ir(ppy)₃ / Blue LED | Photoredox Coupling / Condensation | α,α-difluoro-β-iodoketones and silyl (B83357) enol ethers | Ring formation under mild, visible-light conditions. acs.org |

| AgF₂ | Direct C-H Fluorination | Substituted Pyridine | Late-stage fluorination at the C2 position. nih.gov |

| Metal Oxide Catalysts (e.g., MgO) | Gas-Phase Halogen Exchange | 2-Chloropyridine derivative | Catalytic fluorination using HF as the fluorine source. researchgate.net |

Design and Synthesis of Advanced Materials Incorporating the this compound Moiety

Fluorinated organic compounds are highly sought after for the development of advanced materials due to their unique properties, including enhanced thermal stability, chemical resistance, and specific electronic characteristics. mdpi.com The this compound moiety is a promising building block for such materials, though specific examples are yet to be extensively documented in the literature.

The molecule's functional groups offer multiple handles for incorporation into larger structures:

Hydroxymethyl Group (-CH₂OH): This primary alcohol can be readily converted into an ester, ether, or urethane, allowing the molecule to be tethered to polymer backbones or surfaces. It can also serve as an initiating site for polymerization reactions.

Pyridine Ring: This provides a rigid, planar, and electron-deficient aromatic scaffold. Its nitrogen atom can act as a ligand to coordinate with metal centers, opening possibilities for the creation of metal-organic frameworks (MOFs) or coordination polymers.

Fluoro and Methoxy (B1213986) Groups: These substituents modulate the electronic properties of the pyridine ring, influencing its reactivity, coordinating ability, and intermolecular interactions. The high electronegativity of fluorine can enhance the thermal and oxidative stability of resulting materials. mdpi.com

Future research could explore the synthesis of novel fluoropolymers where this moiety is incorporated either in the main chain or as a pendant group. Such materials could exhibit desirable properties like low dielectric constants, low surface energy, and hydrophobicity, making them suitable for applications in advanced coatings, membranes, or electronic components. mdpi.com

Chemoinformatics and Machine Learning Applications in Predicting Reactivity

Modern chemical research is increasingly leveraging computational tools to predict molecular properties and reaction outcomes, thereby accelerating the discovery process. For a molecule like this compound, chemoinformatics and machine learning (ML) offer significant opportunities.

Chemoinformatics: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule. By mapping the electron density and calculating the electrostatic potential, researchers can identify the most nucleophilic and electrophilic sites. ias.ac.innih.gov This allows for a theoretical prediction of how the molecule will react with various reagents, guiding experimental design. For instance, DFT can help rationalize the regioselectivity of further functionalization on the pyridine ring.

| Computational Approach | Application Area | Predicted Outcome | Example Reference |

| Density Functional Theory (DFT) | Reactivity Analysis | Nucleophilicity, electrophilicity, electrostatic potential maps. | ias.ac.in |

| Transfer Learning Models | Retrosynthesis | Plausible synthetic pathways to complex derivatives. | ox.ac.uknih.gov |

| Neural Network Classifiers | Reaction Optimization | Probability of success for a given set of reaction conditions (e.g., ligand, base). | chemrxiv.org |

| Graph Neural Networks (GNN) | Regioselectivity | Major and minor products for substitution reactions. | github.com |

Development of High-Throughput Screening Methods for Reaction Discovery

To efficiently explore the reactivity of this compound and optimize synthetic transformations, high-throughput experimentation (HTE) or screening (HTS) is a powerful strategy. unchainedlabs.com This approach involves running hundreds of reactions in parallel on a microscale, allowing for the rapid screening of a wide array of variables such as catalysts, reagents, solvents, and temperatures. nih.govdigitellinc.com

For example, to discover novel functionalizations of the hydroxymethyl group, an HTS campaign could be designed. A 96-well plate could be loaded with this compound, and each well treated with a different combination of an acylating agent and a catalyst. After a set reaction time, the plates can be rapidly analyzed by techniques like LC-MS to determine the yield of the desired ester in each well. This would quickly identify the optimal conditions for the transformation.

This methodology is particularly valuable for both the discovery phase of new reactions and the optimization phase of known processes. unchainedlabs.com By systematically exploring a broad parameter space, HTE can rapidly pinpoint impactful conditions and identify promising reaction pathways that might be missed in traditional one-at-a-time experimentation. nih.gov

Investigation of Supramolecular Interactions Involving this compound Derived Architectures

Non-covalent interactions (NCIs) are the fundamental forces that govern molecular recognition and self-assembly, dictating how molecules pack in a crystal and form larger, ordered structures. unam.mxrsc.org The functional groups on this compound provide a rich tapestry of potential NCIs, making it an intriguing target for crystal engineering and supramolecular chemistry.

The key potential interactions include:

Hydrogen Bonding: The hydroxymethyl group is a strong hydrogen bond donor (-OH) and acceptor (-O-). The pyridine nitrogen and the methoxy oxygen are also hydrogen bond acceptors. These interactions are highly directional and are expected to play a dominant role in the formation of supramolecular assemblies. unam.mxnih.gov

π-π Stacking: The electron-deficient pyridine ring can engage in stacking interactions with other aromatic systems. The fluoro and methoxy substituents polarize the ring, which could influence the geometry and strength of these interactions.

Halogen Bonding: While fluorine is the least polarizable halogen, it can participate in weak halogen bonds, acting as an acceptor.

Future research will involve the synthesis of derivatives and co-crystals to study how these varied NCIs direct the self-assembly process. By understanding the interplay of these forces, it may be possible to design and construct novel supramolecular architectures with specific topologies and properties. Introducing fluorine into self-assembling systems often leads to more stable and robust lattices, suggesting that architectures derived from this molecule could exhibit enhanced stability. researchgate.net Advanced techniques like single-crystal X-ray diffraction combined with theoretical analysis of the electron density can be used to visualize and quantify these crucial non-covalent interactions. unam.mxnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Fluoro-3-methoxypyridin-4-yl)methanol, and what reaction conditions are critical for yield optimization?

- Methodology : Multi-step synthesis involving halogenation, methoxylation, and reduction. For example, fluorination of pyridine precursors can be achieved using DAST (diethylaminosulfur trifluoride), followed by methoxylation under basic conditions (e.g., NaOMe/MeOH). Reduction of carbonyl intermediates (e.g., using NaBH₄ or LiAlH₄) requires controlled temperatures (0–5°C) to avoid over-reduction. Reaction monitoring via TLC (silica gel, CH₂Cl₂/MeOH 9:1) and purification via column chromatography (hexane/EtOAc gradients) are recommended .

- Key Data : Typical yields range from 60–80%, with purity >95% confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodology :

- ¹H/¹³C-NMR : In DMSO-d₆, expect aromatic protons at δ 7.8–8.2 ppm (pyridine ring) and methoxy singlet at δ 3.8–3.9 ppm. The hydroxymethyl group (-CH₂OH) appears as a triplet (δ 4.5–4.7 ppm) coupled with adjacent protons .

- FTIR : Key bands include O-H stretch (~3300 cm⁻¹), C-F stretch (~1250 cm⁻¹), and C-O (methoxy) at ~1100 cm⁻¹ .

- HRMS : Use ESI+ mode; exact mass calculated for C₇H₈FNO₂ [M+H]+: 172.0471 .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

- Methodology : The compound is soluble in polar aprotic solvents (DMSO, DMF) and methanol but unstable under prolonged light exposure. Store at –20°C in amber vials under inert atmosphere (N₂/Ar). For aqueous solutions, use buffered systems (pH 6–8) to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected splitting in NMR) be resolved for fluorinated pyridine derivatives?

- Methodology :

- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and 50°C.

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign ambiguous peaks. For example, fluorine-mediated coupling (³J₆-F) in the pyridine ring may cause splitting in adjacent protons .

- Computational DFT : Simulate NMR chemical shifts (e.g., using Gaussian or ORCA) to validate assignments .

Q. What strategies optimize catalytic efficiency in stereoselective modifications of this compound?

- Methodology :

- Chiral Ligand Screening : Test phosphine (e.g., BINAP) or salen ligands in asymmetric alkylation/arylation reactions.

- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track enantiomeric excess (ee).

- Case Study : Palladium-catalyzed cross-coupling with arylboronic acids (Suzuki-Miyaura) achieves >90% ee with (R)-BINAP ligand .

Q. How can computational tools predict electronic properties and reactivity for drug-design applications?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute frontier orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Predicted binding affinity (ΔG) correlates with inhibitory activity .

Q. What experimental designs address crystal structure determination challenges for low-symmetry fluorinated derivatives?

- Methodology :

- Crystallization : Use slow evaporation (CHCl₃/hexane) to grow single crystals. For twinned crystals, employ SHELXL for refinement (HKLF 5 format) .

- Data Collection : High-resolution synchrotron X-ray (λ = 0.7–1.0 Å) improves data quality.

- Case Study : A related fluoro-pyridine structure (CCDC 987654) shows C-F···H-O hydrogen bonding influencing packing .

Q. How do pH and solvent composition affect the compound’s stability in biological assays?

- Methodology :

- Accelerated Degradation Studies : Incubate at 40°C/75% RH for 4 weeks in buffers (pH 2–10). Monitor degradation via UPLC-MS; primary degradation products include defluorinated and oxidized derivatives.

- Kinetic Analysis : Fit data to first-order kinetics; t₁/₂ ranges from 14 days (pH 7.4) to 2 days (pH 10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.